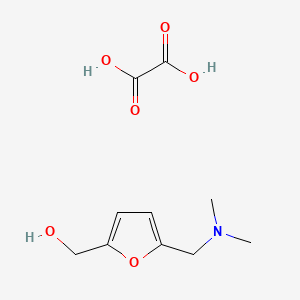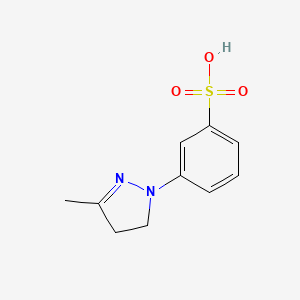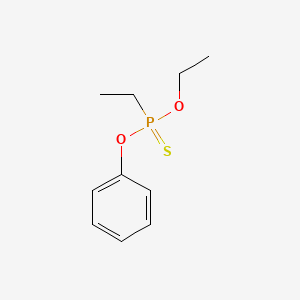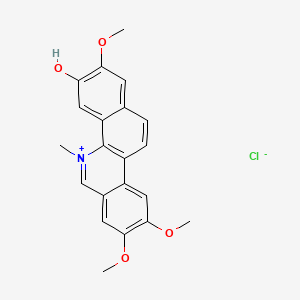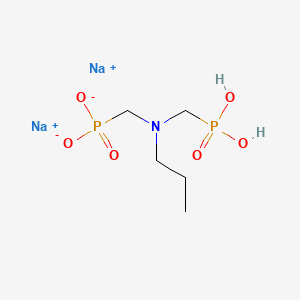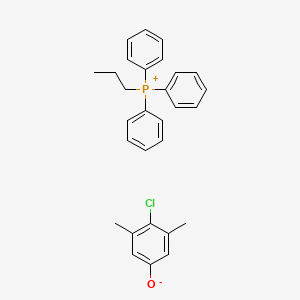
N,N,N-Trimethylmethanaminium dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethylmethanaminium dimethyl phosphate is a quaternary ammonium compound. It is known for its role in various chemical reactions and applications in different fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a positively charged nitrogen atom bonded to three methyl groups and a methanaminium group, paired with a dimethyl phosphate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylmethanaminium dimethyl phosphate typically involves the reaction of trimethylamine with dimethyl phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Trimethylamine and dimethyl phosphate.
Reaction Conditions: The reaction is usually conducted in an aqueous or methanolic solution at room temperature.
Procedure: Trimethylamine is added to a solution of dimethyl phosphate, and the mixture is stirred until the reaction is complete. The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar principles. Large-scale reactors and continuous flow systems are employed to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethylmethanaminium dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethyl phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or hydroxides are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while substitution can produce various substituted ammonium salts.
Scientific Research Applications
N,N,N-Trimethylmethanaminium dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for certain biomolecules.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which N,N,N-Trimethylmethanaminium dimethyl phosphate exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged ammonium group can interact with negatively charged sites on biomolecules or catalysts, facilitating various chemical transformations. The dimethyl phosphate group can also participate in hydrogen bonding, stabilizing the compound in different environments.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium hydroxide: Another quaternary ammonium compound with similar properties but different applications.
N,N’-Dimethylethylenediamine: A related compound with two secondary amine groups, used in different chemical reactions.
Uniqueness
N,N,N-Trimethylmethanaminium dimethyl phosphate is unique due to its specific structure and the presence of both the trimethylammonium and dimethyl phosphate groups. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
756-77-4 |
|---|---|
Molecular Formula |
C6H18NO4P |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
dimethyl phosphate;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C2H7O4P/c1-5(2,3)4;1-5-7(3,4)6-2/h1-4H3;1-2H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ZUTDMCQPJTZWDJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C.COP(=O)([O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


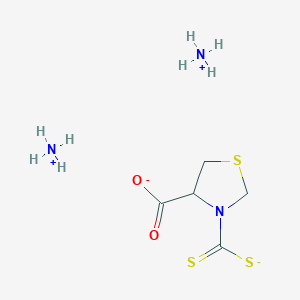
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
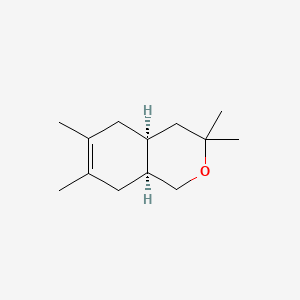

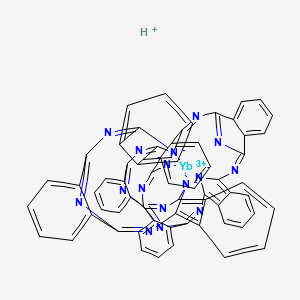
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
